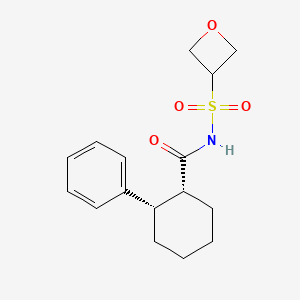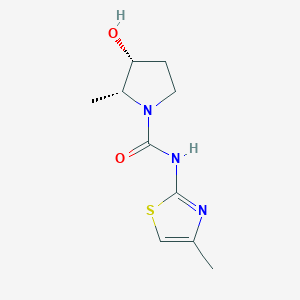![molecular formula C13H19N3O3S B7337195 N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7337195.png)
N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3-pyrazol-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3-pyrazol-1-ylpropanamide is a chemical compound with potential applications in scientific research. It is commonly referred to as BI 224436 and belongs to the class of compounds known as HIV-1 capsid inhibitors.
Wissenschaftliche Forschungsanwendungen
BI 224436 has been shown to have potential applications in scientific research, particularly in the field of HIV-1 capsid inhibition. It has been demonstrated to inhibit the replication of HIV-1 in vitro by targeting the capsid protein, which is essential for viral replication. In addition, BI 224436 has been shown to have activity against a broad range of HIV-1 strains, including those that are resistant to other antiretroviral drugs.
Wirkmechanismus
The mechanism of action of BI 224436 involves the inhibition of HIV-1 capsid protein. The capsid protein is essential for viral replication, as it plays a critical role in the assembly and disassembly of the viral core. BI 224436 binds to the capsid protein and prevents its proper function, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
BI 224436 has been shown to have minimal toxicity in vitro, with no significant effects on cell viability or proliferation. In addition, it has been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antiretroviral drugs. However, further studies are needed to fully understand the biochemical and physiological effects of BI 224436.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BI 224436 is its broad-spectrum activity against HIV-1 strains, including those that are resistant to other antiretroviral drugs. In addition, its low potential for drug-drug interactions makes it a promising candidate for combination therapy. However, one of the limitations of BI 224436 is its relatively low potency compared to other HIV-1 capsid inhibitors. Further optimization of the compound may be necessary to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the development of BI 224436. One possible direction is the optimization of the compound to improve its potency and efficacy. Another direction is the exploration of its potential applications in combination therapy with other antiretroviral drugs. In addition, further studies are needed to fully understand the biochemical and physiological effects of BI 224436, as well as its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of BI 224436 involves several steps. The first step is the preparation of the bicyclo[2.2.1]heptane ring system, which is achieved through a Diels-Alder reaction. The resulting compound is then subjected to a series of chemical transformations to introduce the pyrazole and sulfonamide moieties. The final product is obtained through a purification process that involves crystallization.
Eigenschaften
IUPAC Name |
N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-13(4-7-16-6-1-5-14-16)15-20(18,19)12-9-10-2-3-11(12)8-10/h1,5-6,10-12H,2-4,7-9H2,(H,15,17)/t10-,11+,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSFESNAOZSHAM-UBNQGINQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)NC(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2S(=O)(=O)NC(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,3-benzodioxol-5-yl)-N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]propanamide](/img/structure/B7337118.png)
![(1R,2R)-N-(2-bicyclo[2.2.2]octanylsulfonyl)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7337123.png)

![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B7337137.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B7337144.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide](/img/structure/B7337165.png)



![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7337191.png)
![N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide](/img/structure/B7337197.png)
![1-(2-methylpiperidin-1-yl)-2-[4-[(1R,2R)-2-pyridin-3-ylcyclopropanecarbonyl]piperazin-1-yl]ethanone](/img/structure/B7337206.png)

![(2R,6S)-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B7337225.png)
